L-glycero-L-galacto-Heptose
Overview
Description
L-Glycero-L-galacto-heptose is a seven-carbon monosaccharide, also known as a heptose, with the molecular formula C7H14O7 and a molecular weight of 210.18. This compound is a crucial component in various biological processes and has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Glycero-L-galacto-heptose can be synthesized through various chemical reactions involving the manipulation of simpler sugars. One common method involves the selective oxidation and reduction of heptose precursors to achieve the desired stereochemistry. The reaction conditions typically require specific catalysts and controlled environments to ensure the correct formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fermentation processes using microorganisms that naturally produce heptoses. These microorganisms are cultured under optimized conditions to maximize the yield of the desired compound. The resulting heptose is then purified through a series of chromatographic and crystallization techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: L-Glycero-L-galacto-heptose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and functionality for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles are employed to introduce different functional groups into the heptose molecule.
Major Products Formed:
Scientific Research Applications
L-Glycero-L-galacto-heptose has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in the study of carbohydrate metabolism and the structure-function relationships of glycoproteins.
Medicine: It is used in the development of potential drugs for chronic diseases such as cancer and diabetes. Its unique properties also make it a key ingredient in the production of vaccines, enhancing their effectiveness.
Industry: It is utilized in the production of biofuels and other biotechnological products.
Mechanism of Action
The mechanism by which L-Glycero-L-galacto-heptose exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
L-Glycero-L-galacto-heptose is compared with other similar compounds, such as L-glycero-D-galacto-heptose and L-glycero-D-manno-heptose. These compounds share structural similarities but differ in their stereochemistry, leading to distinct biological activities and applications. This compound is unique in its ability to interact with specific enzymes and receptors, making it valuable in various research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and diverse reactivity make it an essential tool for advancing our understanding of carbohydrate chemistry and developing new therapeutic and biotechnological solutions.
Properties
IUPAC Name |
(2S,3R,4R,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5+,6+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZMPEPLWKRVLD-JAIWFUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724983 | |
Record name | L-glycero-L-galacto-Heptose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20585-65-3 | |
Record name | L-glycero-L-galacto-Heptose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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